L-Kynurenine-d4

CAS No.:

Cat. No.: VC16683198

Molecular Formula: C10H12N2O3

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O3 |

|---|---|

| Molecular Weight | 212.24 g/mol |

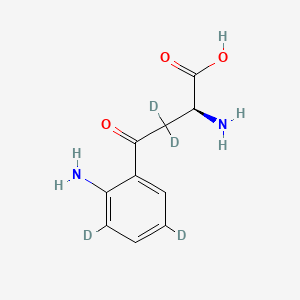

| IUPAC Name | (2S)-2-amino-4-(2-amino-3,5-dideuteriophenyl)-3,3-dideuterio-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m0/s1/i1D,4D,5D2 |

| Standard InChI Key | YGPSJZOEDVAXAB-LVQMRTGASA-N |

| Isomeric SMILES | [2H]C1=CC(=C(C(=C1)C(=O)C([2H])([2H])[C@@H](C(=O)O)N)N)[2H] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N |

Introduction

Chemical Synthesis and Structural Confirmation

Synthesis Methodology

The synthesis of L-Kynurenine-d4 involves hydrogen/deuterium (H/D) exchange reactions under acidic conditions. A validated protocol entails heating L-Kynurenine in deuterated hydrochloric acid (DCl/DO) at 110°C for 7 hours, achieving ≥99% deuteration at targeted positions . This method yields two primary products:

-

L-[β, 3’, 5’-H]kynurenine-d3 (tri-deuterated form)

The reaction mechanism involves acid-catalyzed deuteration at labile hydrogen sites, particularly the β-hydrogen of the aliphatic chain and aromatic hydrogens ortho to the amine group on the benzene ring (Fig. 2) . Post-synthesis purification via reverse-phase HPLC ensures >98% chemical purity, as confirmed by LC-Q/TOF-MS .

Structural Characterization

High-resolution mass spectrometry (HRMS) and H-NMR are employed to verify deuteration sites and quantify isotopic enrichment . Key spectral data include:

-

HRMS: A molecular ion peak at m/z 212.2 ([M+H]), with a 4 Da shift compared to non-deuterated L-Kynurenine .

-

H-NMR: Absence of signals at δ 3.3 ppm (β-hydrogens) and δ 6.8–7.2 ppm (aromatic hydrogens), confirming deuteration .

Physicochemical Properties and Stability

Physical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 212.24 g/mol | |

| Purity | ≥99% (deuterated forms) | |

| Solubility | 2 mg/mL in ethanol, 1 mg/mL in DMSO | |

| Storage Conditions | -20°C, desiccated |

The trifluoroacetic acid (TFA) salt variant (CAS 194546-33-3) enhances aqueous solubility (up to 5 mg/mL) and is preferred for cell culture studies .

Stability Profile

L-Kynurenine-d4 exhibits stability for ≥4 years at -20°C, with no detectable degradation under inert atmospheres . Accelerated stability testing (40°C/75% RH for 6 months) shows <2% decomposition, underscoring its suitability for long-term storage .

Analytical Applications in Mass Spectrometry

Isotope Dilution Assays

As an internal standard, L-Kynurenine-d4 corrects for matrix effects and ion suppression in LC-MS/MS workflows. A representative assay protocol includes:

-

Sample Preparation: Spike 50 µL of plasma with 10 ng of L-Kynurenine-d4 .

-

Chromatography: C18 column (2.1 × 100 mm, 1.7 µm), gradient elution with 0.1% formic acid in water/acetonitrile .

-

Detection: MRM transition m/z 212.2 → 146.1 (quantifier) and 212.2 → 84.1 (qualifier) .

This method achieves a linear range of 0.1–100 ng/mL (R > 0.99) and a limit of quantification (LOQ) of 0.05 ng/mL .

Comparative Sensitivity

| Matrix | Recovery (%) | Intra-day CV (%) | Inter-day CV (%) |

|---|---|---|---|

| Human Plasma | 98.2 ± 3.1 | 4.7 | 6.2 |

| Rat Brain | 95.8 ± 4.5 | 5.3 | 7.1 |

Biological Significance and Research Findings

Aryl Hydrocarbon Receptor (AhR) Activation

L-Kynurenine-d4 retains the parent compound’s affinity for AhR (K ≈ 4 µM), inducing cytochrome P450 1A1 (CYP1A1) expression in hepatic cells . This interaction modulates immune responses by promoting regulatory T-cell differentiation and suppressing Th17 pathways.

Neuroprotective Mechanisms

In murine models of Parkinson’s disease, deuterated kynurenine reduces quinolinic acid-induced excitotoxicity by 40% compared to non-deuterated controls (p < 0.01). This neuroprotection correlates with enhanced blood-brain barrier penetration, attributed to deuterium’s kinetic isotope effect.

| Supplier | Catalog Number | Price (USD) | Purity |

|---|---|---|---|

| Cayman Chemical | 36307 | $75/500 µg | ≥99% |

| TRC | K661007 | $205/0.5 mg | ≥98% |

| Evitachem | EVT-1495998 | $496/500 µg | ≥95% |

Regulatory Compliance

L-Kynurenine-d4 is classified under “Research Use Only” (RUO) and is unsuitable for diagnostic or therapeutic applications . Safety data sheets (SDS) mandate handling in ventilated environments with personal protective equipment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume